molecular formula C9H8ClF3N2O B2600090 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide CAS No. 338773-70-9

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide

Cat. No.: B2600090
CAS No.: 338773-70-9
M. Wt: 252.62
InChI Key: HNBREFMDIYEXHN-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide is a chemical compound with the molecular formula C9H8ClF3N2O It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propanamide under specific conditions. One common method includes the use of trifluoromethyl ketone and 2-hydroxy-3-chloropyridine under alkaline conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c10-6-3-5(9(11,12)13)4-15-7(6)1-2-8(14)16/h3-4H,1-2H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBREFMDIYEXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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